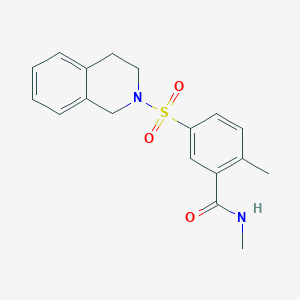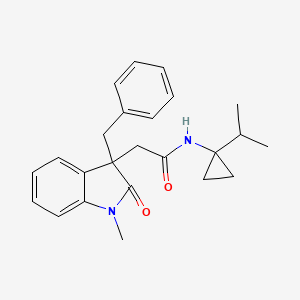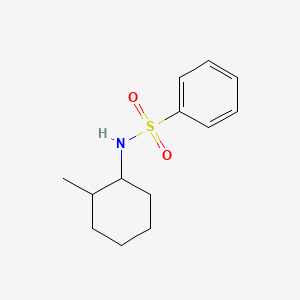
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N,2-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N,2-dimethylbenzamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonylureas and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
作用机制
DIDS works by binding to the extracellular domain of chloride channels, thereby inhibiting their function. It also inhibits the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This results in the inhibition of bicarbonate transport across cell membranes.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. DIDS has also been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
DIDS has several advantages as a research tool. It is a highly specific inhibitor of chloride channels and carbonic anhydrases, making it a valuable tool for studying these processes. However, DIDS has limitations as well. It is relatively insoluble in water, which can make it difficult to work with in some experiments. Additionally, DIDS can interact with other proteins and enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several areas of research that could benefit from further study of DIDS. For example, DIDS could be used to study the role of chloride channels in the pathogenesis of various diseases, such as cystic fibrosis and epilepsy. Additionally, DIDS could be used to develop new therapies for cancer and other diseases by targeting chloride channels and carbonic anhydrases. Further research is needed to fully understand the potential applications of DIDS in these areas.
In conclusion, DIDS is a unique compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields. While it has limitations as a research tool, DIDS has several advantages and holds promise for future research in a variety of areas.
合成方法
The synthesis of DIDS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,4-dihydroisoquinoline in the presence of sodium hydride. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product, DIDS.
科学研究应用
DIDS has been widely used in scientific research as a tool to study various cellular processes. It has been shown to inhibit chloride channels, anion transporters, and carbonic anhydrases. DIDS has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation and acid-base balance.
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-7-8-16(11-17(13)18(21)19-2)24(22,23)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYOIIPOJBNIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)


![1-(2-furoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5350720.png)
![N-ethyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5350726.png)
![2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5350731.png)
![6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5350737.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropylpropanamide](/img/structure/B5350749.png)

![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B5350765.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)
![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)